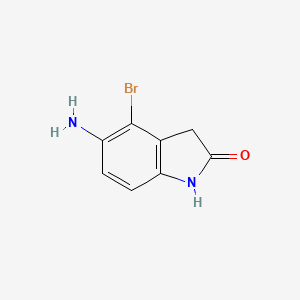![molecular formula C13H16N4O2 B6599740 [4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol CAS No. 1715015-43-2](/img/structure/B6599740.png)
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol, referred to as 4-AQM, is an organic compound with a wide range of potential applications. It is a heterocyclic compound, containing a quinazoline ring and a morpholine ring, and is derived from the amino acid tryptophan. 4-AQM has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry, among others.
Scientific Research Applications
4-AQM has been studied for its potential applications in a variety of scientific fields. In biochemistry, 4-AQM has been studied as a potential inhibitor of the enzyme tryptophan synthase. In pharmacology, 4-AQM has been studied as a potential inhibitor of the enzyme monoamine oxidase. In medicinal chemistry, 4-AQM has been studied as a potential inhibitor of the enzyme acetylcholinesterase.
Mechanism of Action
The exact mechanism of action of 4-AQM is not yet fully understood. However, it is believed that 4-AQM acts as an inhibitor of the enzymes it targets by binding to the active site of the enzyme and blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-AQM are not yet fully understood. However, it has been hypothesized that 4-AQM may have a variety of effects, including the inhibition of the enzymes it targets, the modulation of neurotransmitter levels, and the modulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 4-AQM in laboratory experiments include its relatively low cost, its ability to be synthesized using a variety of methods, and its potential to be used as an inhibitor of enzymes. The limitations of using 4-AQM in laboratory experiments include its potential toxicity and the lack of full understanding of its mechanism of action.
Future Directions
The potential future directions for the research and development of 4-AQM include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, pharmacology, and medicinal chemistry. Additionally, further studies could be conducted on the synthesis methods of 4-AQM, its potential toxicity, and its potential use as a drug.
Synthesis Methods
4-AQM can be synthesized using various methods, including the Wittig reaction, the Ugi reaction, and the Biginelli reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Ugi reaction is a multi-component reaction that involves the reaction of an amine, an aldehyde or ketone, an isocyanide, and an acid or base to form an amide. The Biginelli reaction involves the reaction of an aldehyde, an urea or thiourea, and an ethyl acetoacetate to form a 3,4-dihydropyrimidin-2(1H)-one.
properties
IUPAC Name |
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-9-1-2-12-11(5-9)13(16-8-15-12)17-3-4-19-7-10(17)6-18/h1-2,5,8,10,18H,3-4,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDATZAOUFVFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=NC=NC3=C2C=C(C=C3)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

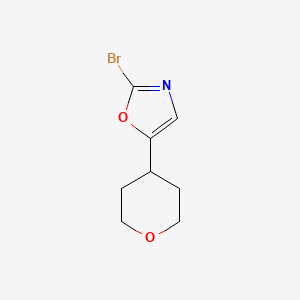
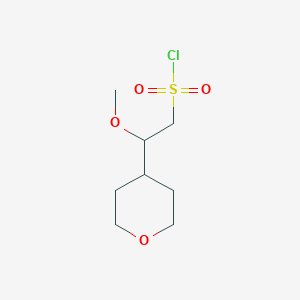
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)

![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)
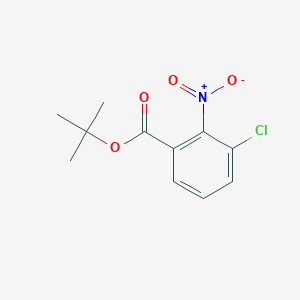
![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)
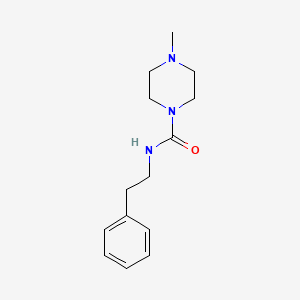

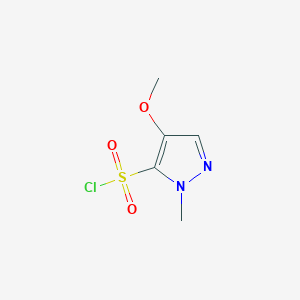
![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)
